![molecular formula C18H22N2O3S2 B14145350 [(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid CAS No. 883544-23-8](/img/structure/B14145350.png)
[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring, a butylphenyl group, and an acetic acid moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The butylphenyl group is introduced through a Friedel-Crafts alkylation reaction, and the final acetic acid moiety is added via esterification followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the Friedel-Crafts alkylation, while the esterification and hydrolysis steps are carried out under controlled temperature and pH conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Halogenated thiazoles, amino-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring.
Medicine: Explored for its anti-inflammatory and analgesic properties, as well as its potential use in cancer therapy.
Industry: Utilized in the development of dyes, pigments, and as a precursor for various pharmaceuticals.
Wirkmechanismus
The mechanism of action of [(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with the synthesis of essential biomolecules, disrupt cell membrane integrity, or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid can be compared with other thiazole derivatives:
Similar Compounds: Sulfathiazole, Ritonavir, Abafungin, Bleomycin, Tiazofurin.
Uniqueness: The presence of the butylphenyl group and the acetic acid moiety distinguishes it from other thiazole derivatives, potentially enhancing its biological activity and specificity.
Eigenschaften
CAS-Nummer |
883544-23-8 |
|---|---|
Molekularformel |
C18H22N2O3S2 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
2-[2-[[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C18H22N2O3S2/c1-3-4-5-13-6-8-14(9-7-13)17-12(2)25-18(20-17)19-15(21)10-24-11-16(22)23/h6-9H,3-5,10-11H2,1-2H3,(H,22,23)(H,19,20,21) |
InChI-Schlüssel |
JBFIHZXVHSVXNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



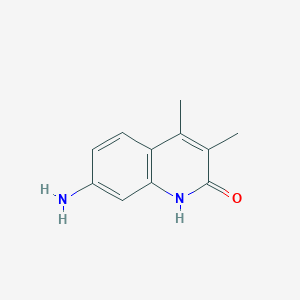
![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)
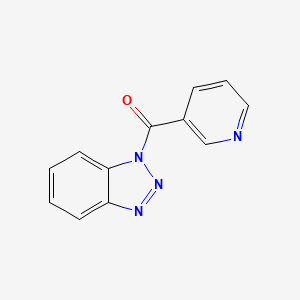
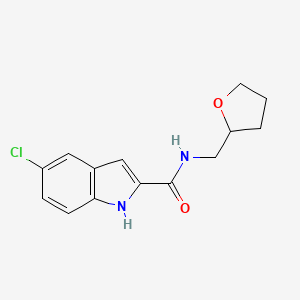
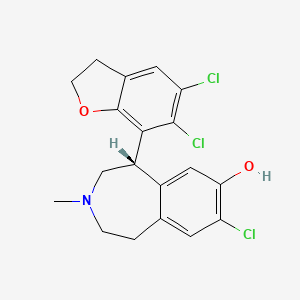
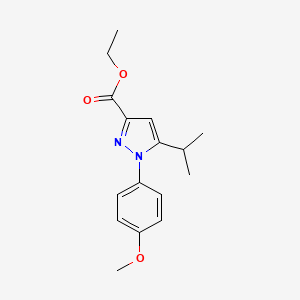
![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)
![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)
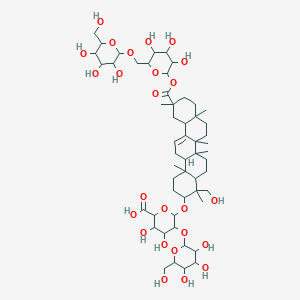

![2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14145328.png)


